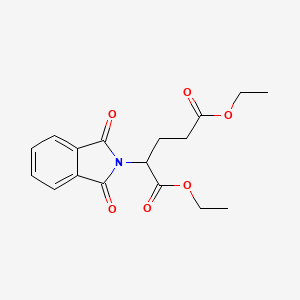![molecular formula C15H15Br B11958594 [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene CAS No. 858811-68-4](/img/structure/B11958594.png)
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene is an organic compound with the molecular formula C15H15Br. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in organic synthesis and research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of (1R,2S)-1-methyl-2-phenylethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to [(1R,2S)-1-methyl-2-phenylethyl]benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium at elevated temperatures.
Major Products
Substitution: [(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]benzene, [(1R,2S)-2-cyano-1-methyl-2-phenylethyl]benzene.
Reduction: [(1R,2S)-1-methyl-2-phenylethyl]benzene.
Oxidation: this compound oxide.
Wissenschaftliche Forschungsanwendungen
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the chiral center can influence the stereochemistry of the products formed. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles and its potential to undergo redox reactions.
Vergleich Mit ähnlichen Verbindungen
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene can be compared with other similar compounds, such as:
[(1R,2S)-1-bromo-2-phenylpropyl]benzene: Similar structure but different substitution pattern.
[(1R,2R)-2-chloro-1-methyl-2-phenylethyl]benzene: Chlorine atom instead of bromine, leading to different reactivity.
[(1R,2R)-1-methyl-2-phenyl-2-(phenylsulfonyl)ethyl]benzene: Contains a sulfonyl group, which significantly alters its chemical properties.
Eigenschaften
CAS-Nummer |
858811-68-4 |
|---|---|
Molekularformel |
C15H15Br |
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
(1-bromo-1-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C15H15Br/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI-Schlüssel |
UHMUZEBOXCHNND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)

![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)







![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)
